molecular formula C7H12O3 B1465797 2-(1-Ethoxycyclopropyl)acetic acid CAS No. 1000566-53-9

2-(1-Ethoxycyclopropyl)acetic acid

Cat. No. B1465797
CAS RN: 1000566-53-9
M. Wt: 144.17 g/mol
InChI Key: GJKURPNEHBYPKH-UHFFFAOYSA-N
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Description

Acetic acid, a compound with a similar structure, is a colorless liquid organic compound with a pungent smell . When pure, it’s known as glacial acetic acid. Acetic acid is most well-known for its presence in vinegar, but it’s widely used in industrial settings as well .


Synthesis Analysis

The synthesis of similar compounds, like esters, often involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst such as concentrated sulfuric acid . The exact synthesis process for “2-(1-Ethoxycyclopropyl)acetic acid” would depend on the specific reactants and conditions.


Chemical Reactions Analysis

The chemical reactions involving a compound like “2-(1-Ethoxycyclopropyl)acetic acid” would depend on the specific conditions and reactants. Acetic acid, for example, can undergo a variety of reactions, including esterification with alcohols and deprotonation to form acetate ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Ethoxycyclopropyl)acetic acid” would depend on its exact molecular structure. Acetic acid, for instance, is a colorless liquid that mixes with water, alcohol, and ether in all proportions .

Scientific Research Applications

Chiral Auxiliary Compound

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, closely related to 2-(1-Ethoxycyclopropyl)acetic acid, has been investigated for its versatility as a chiral phosphonic auxiliary. Preliminary studies indicate its potential in being used as chiral derivatizing agents for amines and alcohols. This is due to the satisfactory separation of diastereomeric alcohols and amines observed in 31P NMR spectra. Moreover, its use as a chiral shift reagent (CSA) also holds promise (Majewska, 2019).

Stress Alleviation in Plants

In the realm of agriculture, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a precursor molecule to ethylene and often elevated in stressed plants, can be mitigated by ACC deaminase producing beneficial rhizobacteria. This process has been shown to enhance biochemical parameters and cell wall properties in plants under drought and salt stress, ultimately improving bioethanol production parameters (Tiwari et al., 2018).

Biotransformation and Stereochemistry

The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, involving two stereogenic centers, has been studied using bacterial species as biocatalysts. This research highlighted the stereoselective nature of the reactions and the preferential hydrolysis of isomers, providing insights into the configurations of stereogenic centers through NMR chemical shifts of Mosher esters (Majewska, 2015).

Cyclopropyl Synthesis in Organic Chemistry

The synthesis of cyclopropylideneacetates, which are multifunctional building blocks in organic synthesis, involves 2-(1′-mesyloxycyclopropyl)acetic acid as a key intermediate. This synthesis provides a pathway to advanced organic synthesis and highlights the utility of cyclopropyl-based compounds in complex chemical syntheses (Limbach et al., 2004).

Radical Heterolysis in Organic Chemistry

In another study, 2,2-diphenylcyclopropyl group was used to accelerate reactions of alpha-methoxy radicals containing beta-leaving groups. This approach aids in understanding the kinetics and mechanisms of radical reactions, shedding light on the heterolytic cleavage and providing a chromophore for laser flash photolysis kinetic studies (Newcomb & Miranda, 2004).

Safety And Hazards

The safety and hazards associated with “2-(1-Ethoxycyclopropyl)acetic acid” would depend on its exact properties. Acetic acid, for example, is corrosive and can cause burns and eye damage .

Future Directions

The future directions for research on a compound like “2-(1-Ethoxycyclopropyl)acetic acid” would depend on its potential applications. For example, research on acetic acid and similar compounds is currently exploring their use in sustainable technologies, such as the photocatalytic reduction of CO2 .

properties

IUPAC Name

2-(1-ethoxycyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKURPNEHBYPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethoxycyclopropyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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